molecular formula C18H12O2 B14441878 Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- CAS No. 78525-17-4

Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-

Cat. No.: B14441878
CAS No.: 78525-17-4
M. Wt: 260.3 g/mol
InChI Key: SDAPLZDWHQBLBP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a larger family of PAHs known for their complex structures and significant environmental and biological impacts. Cyclopenta(cd)pyrene derivatives are often studied for their mutagenic and carcinogenic properties, making them important in environmental and health-related research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- typically involves the hydrogenation of Cyclopenta(cd)pyrene. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar hydrogenation techniques used in laboratory synthesis, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-. These products are often studied for their unique chemical and biological properties.

Scientific Research Applications

Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.

    Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.

    Industry: Limited industrial applications, primarily used in research settings to understand environmental contamination and its effects.

Mechanism of Action

The mechanism of action of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolic activation, such as cytochrome P450 enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another well-known PAH with significant mutagenic and carcinogenic properties.

    Dibenz(a,h)anthracene: Similar in structure and biological activity to Cyclopenta(cd)pyrene derivatives.

    Chrysene: A PAH with a similar aromatic structure but different biological effects.

Uniqueness

Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is unique due to its specific structure and the position of its diol groups. This structural uniqueness contributes to its distinct chemical reactivity and biological effects compared to other PAHs.

Properties

CAS No.

78525-17-4

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

(8S,9S)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),10,12,14-octaene-8,9-diol

InChI

InChI=1S/C18H12O2/c19-17-12-3-1-2-10-8-11-5-4-9-6-7-13(18(17)20)16(14(9)11)15(10)12/h1-8,17-20H/t17-,18-/m0/s1

InChI Key

SDAPLZDWHQBLBP-ROUUACIJSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)[C@@H]([C@H](C4=C3C5=C(C=CC5=C2)C=C4)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C4=C3C5=C(C=CC5=C2)C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.